Ethyl (3-chlorobenzoyl)acetate
Overview
Description
Ethyl (3-chlorobenzoyl)acetate, also known as 3-Chloro-ß-oxobenzenepropanoic acid ethyl ester or Ethyl 3- (3-chlorophenyl)-3-oxopropanoate, is an organic compound . It has a molecular weight of 226.66 .
Synthesis Analysis
Ethyl (3-chlorobenzoyl)acetate is commonly used as a reagent in organic synthesis . It can be used to synthesize biologically active compounds such as antibacterial agents and anticancer drugs . Additionally, it can also be used as a raw material for fragrances, coatings, and dyes .Molecular Structure Analysis
The molecular formula of Ethyl (3-chlorobenzoyl)acetate is C11H11ClO3 . The average mass is 226.656 Da and the monoisotopic mass is 226.039673 Da .Chemical Reactions Analysis
Ethyl (3-chlorobenzoyl)acetate is involved in various chemical reactions. It is used in oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for the synthesis of α-hydroxy β-amino acid derivatives . It is also a precursor for substrates for chiral Lewis base-catalyzed stereoselective reduction with trichlorosilane and water .Physical And Chemical Properties Analysis
Ethyl (3-chlorobenzoyl)acetate is a colorless to pale yellow liquid with a fragrant odor . It has a density of 1.213 g/mL at 25 °C, a boiling point of 243-245 °C, and a melting point of -18 °C . It is soluble in ether and alcohol, but insoluble in water .Scientific Research Applications
Microbial Production of Ethyl Acetate
Ethyl acetate is a short-chain ester with extensive use in food, beverage, and as a solvent. Traditionally produced through energy-intensive processes relying on natural gas and crude oil, microbial conversion of biomass-derived sugars into ethyl acetate offers a sustainable alternative. Bio-catalyzing ethanol and acetic acid to ethyl acetate using lipases in vitro and metabolic engineering in yeasts for in vivo production using alcohol acyl transferases (AAT) are promising approaches. The accumulation of acetyl-CoA is crucial for synthesizing ethyl acetate in vivo, and AAT-mediated metabolic engineering could significantly enhance production (Shangjie Zhang et al., 2020).
Substitute for Diethyl Ether
Ethyl acetate has been identified as a satisfactory substitute for diethyl ether in the Formalin-ether sedimentation technique, a diagnostic method in microbiology. It offers equal or better concentration of organisms compared to diethyl ether, without altering the morphology of specimens. Furthermore, ethyl acetate is less flammable and less hazardous, presenting a safer alternative for laboratory use (K. H. Young et al., 1979).
Adhesion Improvement in Rubber
Ethyl, propyl, and butyl acetates have been used as solvents for trichloroisocyanuric acid to treat styrene–butadiene rubber (SBR), improving its adhesion properties. The choice of solvent significantly affects the effectiveness of chlorination and subsequent adhesion, with slower evaporating solvents leading to more pronounced surface modifications (M. Romero-Sánchez et al., 2000).
Biodiesel Production
Ethyl acetate has been explored as an acyl acceptor for the immobilized lipase-catalyzed preparation of biodiesel from crude oils, such as Jatropha curcas, Pongamia pinnata, and Helianthus annuus. This approach offers an environmentally friendly alternative for biodiesel production with high yields under optimized conditions (Mukesh Kumar Modi et al., 2007).
Reaction with Olefins
Ethyl acetate has been involved in reactions with olefins, such as ethylene and styrene, in the presence of thallic acetate, leading to the formation of compounds like 3-acetyl-2-methyl-4,5-dihydrofuran. This showcases its role in synthesizing organic compounds with potential applications in various chemical industries (K. Ichikawa et al., 1966).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-(3-chlorophenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFYJJHEBDWEJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374044 | |
Record name | Ethyl (3-chlorobenzoyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-chlorobenzoyl)acetate | |
CAS RN |
33167-21-4 | |
Record name | Ethyl (3-chlorobenzoyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-(3-chlorophenyl)-3-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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